methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(12(15)16-2)11(14-13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAVNHIXRPPZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512844 | |
| Record name | Methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76923-15-4 | |
| Record name | Methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-ol with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as nano-ZnO can be employed to improve regioselectivity and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Organic Synthesis
Methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate serves as an important intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in developing new compounds.
This compound has garnered attention for its potential biological activities:
- Anti-inflammatory and Analgesic Effects : Pyrazole derivatives are known for their ability to inhibit inflammatory pathways. This compound may exert similar effects through enzyme inhibition.
- Antimicrobial Properties : Preliminary studies suggest that this compound could have antimicrobial activity, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Some pyrazole derivatives have shown promise in cancer research by inducing apoptosis in cancer cells and inhibiting microtubule assembly. The specific mechanisms for this compound remain to be fully elucidated but warrant further exploration .
Enzyme Inhibition Studies
The compound can be utilized to study enzyme inhibition and receptor binding interactions. Understanding these interactions is crucial for drug development and therapeutic applications.
Industrial Applications
This compound is also relevant in industrial contexts:
Agrochemicals Production
Due to its chemical properties, this compound can be used in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that are more effective and environmentally friendly.
Dyes and Pigments
The compound's structural characteristics allow it to be explored as a precursor for dyes and pigments in various applications, enhancing color stability and performance in industrial products.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
Mechanism of Action
The mechanism of action of methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylate Derivatives
Structural Variations and Substituent Effects
The table below highlights structural differences between methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate and analogous compounds:
Key Observations :
- Ester Group : Methyl and ethyl esters (e.g., ) exhibit similar reactivity but differ in lipophilicity and hydrolysis rates. Ethyl esters generally hydrolyze slower than methyl esters under basic conditions.
- Substituent Position: 1,3-Diphenyl substitution () increases steric hindrance and may reduce solubility compared to mono-phenyl derivatives.
Physicochemical Properties
Melting Points and Spectral Data
- This compound: No explicit melting point reported, but IR spectra likely show ester C=O stretching at ~1700 cm⁻¹ (similar to ethyl analogs in ).
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (2a) : Melting point 136°C; IR bands include O-H (carboxylic acid) at ~2500-3300 cm⁻¹ and C=O at ~1680 cm⁻¹ .
- Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate : Crystallographic data (R factor = 0.034) confirms planar pyrazole ring and sulfonyl group geometry .
Solubility and Reactivity
Crystallographic and Computational Insights
- Software Tools : SHELXL () and Mercury () are widely used for refining and visualizing pyrazole derivatives. For example, sulfonyl-containing compounds () exhibit distinct packing patterns due to intermolecular interactions involving the sulfonyl group.
- Theoretical Studies : DFT calculations on pyrazole-4-carboxylic acids () correlate experimental spectral data with electronic structures.
Biological Activity
Methyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of biological activities, including:
- Anti-inflammatory
- Analgesic
- Antipyretic
- Antimicrobial
- Anticancer
These activities are largely attributed to their ability to interact with various biological targets, although specific targets for this compound require further investigation .
The exact mechanism of action for this compound is not fully elucidated. However, it is suggested that the compound may exert its effects through inhibition of key enzymes and pathways involved in inflammation and cancer progression. For instance, some pyrazole derivatives have been shown to inhibit microtubule assembly and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is significantly influenced by their structural features. Key aspects include:
- Substituents : The nature and position of substituents on the pyrazole ring can enhance or diminish biological activity.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets.
For instance, studies indicate that modifications to the phenyl group at the 3-position can lead to variations in anti-inflammatory and anticancer activities .
Anti-inflammatory Activity
This compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that certain pyrazole derivatives exhibit significant inhibition of COX enzymes, which play a critical role in inflammation. For example, some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
Recent research highlights the anticancer potential of pyrazole derivatives, including this compound. Studies have reported that compounds with similar structures can inhibit the growth of various cancer cell lines, such as breast (MDA-MB-231) and liver (HepG2) cancer cells. Apoptosis-inducing studies revealed that these compounds could enhance caspase activity, indicating their potential as anticancer agents .
Case Studies
- Microtubule Destabilization : A study on asymmetric pyrazole derivatives indicated effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting that this compound may share similar properties .
- Caspase Activation in Cancer Cells : Research demonstrated that specific pyrazole derivatives could increase caspase-3 activity by up to 57% in breast cancer cells at concentrations as low as 10 μM, underscoring their potential as apoptosis-inducing agents .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
